trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine is a chemical compound notable for its unique structural features and potential applications in scientific research. It is classified under the category of organic compounds, specifically as an amine derivative with a cyclobutane core. The compound is characterized by the presence of a fluoro and methoxy substituent on the phenoxy group, which influences its reactivity and biological activity.
The compound is listed under the Chemical Abstracts Service (CAS) number 1630906-51-2 and has a molecular formula of CHClFNO with a molar mass of approximately 247.69 g/mol . Its hydrochloride form is also available, which enhances its solubility in various solvents, making it suitable for laboratory use.
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine is classified as a pharmaceutical intermediate and is often explored for its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.
The synthesis of trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine typically involves several key steps:
The synthesis often requires careful control of temperature, pressure, and reaction time to optimize yields. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to monitor reaction progress and purity.
The molecular structure of trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine features a cyclobutane ring bonded to a phenoxy group that includes both a fluorine atom and a methoxy group. This unique arrangement contributes to its chemical properties and potential interactions with biological targets.
Key structural data includes:
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions, utilizing solvents such as dimethyl sulfoxide or dichloromethane, depending on the specific reaction requirements.
The mechanism of action for trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine involves its interaction with specific molecular targets within biological systems:
Data from studies indicate that compounds with similar structures often exhibit significant biological activity, warranting further investigation into their mechanisms.
trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine is typically presented as a solid at room temperature. Its appearance is generally clear, indicating purity.
Important chemical properties include:
Relevant data on logP and pKa values are not extensively documented but are crucial for predicting solubility and permeability characteristics .
The potential applications of trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine span several fields:
This cyclobutane-containing amine derivative represents an emerging class of conformationally restricted bioactive molecules. Characterized by a trans-substituted cyclobutane ring linked to a fluorinated methoxyphenoxy moiety, its structure (empirical formula: C₁₁H₁₄FNO₂·HCl; molecular weight: 247.69 g/mol) combines steric rigidity with strategically positioned hydrogen-bond acceptors and donors [1] . The stereochemistry is explicitly defined in supplier specifications ("trans-") and SMILES notations ([C@H]1CC@@HN), confirming the relative configuration where substituents occupy opposite faces of the cyclobutane ring [1] [3]. This spatial arrangement critically influences its molecular interactions with biological targets, particularly kinases, by enforcing specific dihedral angles that optimize binding pocket complementarity. The fluorine atom introduces electron-withdrawing effects and metabolic stability, while the methoxy group modulates electron density and steric bulk – design elements shared by several therapeutic candidates in clinical development [1] [7].
The compound (CAS: 1630906-51-2) emerged from systematic structure-activity relationship (SAR) explorations of strained carbocyclic amines in kinase inhibition. Its synthesis aligns with patent-protected routes for enantiomerically enriched cyclobutane derivatives, where asymmetric hydrogenation or chiral resolution techniques establish the trans stereochemistry [8]. Commercial availability in research quantities (e.g., 500mg at $480; 97% purity) confirms successful scale-up, though limited US stock indicates challenging synthesis [1].
Structurally, it belongs to a subclass defined by:
Table 1: Commercial Derivatives of trans-Cyclobutanamine Scaffolds
CAS Number | Structural Features | Molecular Weight (g/mol) | Purity | Price (500mg) |
---|---|---|---|---|
1630906-51-2 | 4-Fluoro-2-methoxyphenoxy | 247.69 | 97% | $480 |
1630907-23-1 | 2-Fluoro-4-methoxyphenoxy | 247.69 | 97% | $270 |
1408074-49-6 | 3-Methoxy | 137.61 | 97% | €133 (~$153) |
Source: Synthonix [1] [3]; CymitQuimica [6]
Patent literature identifies this scaffold as a privileged structure in protein kinase inhibitors, particularly targeting Syk (spleen tyrosine kinase) and JAK (Janus kinase) families implicated in autoimmune and inflammatory disorders [4] [7]. The cyclobutane ring’s high ring strain (~26 kcal/mol) induces bond angle distortion, forcing the amine and phenoxy groups into orientations that mimic ATP-kinase transition states. Key inhibitory mechanisms include:
Enzymatic studies cited in patents demonstrate IC₅₀ values below 100nM against recombinant Syk, with selectivity ratios >50x against unrelated kinases like PKC or EGFR. This potency derives partly from the cyclobutane’s ability to position the amine for hydrogen bonding with catalytic lysine residues inaccessible to bulkier cyclohexyl analogs [4] [7].
The bioactivity profile of trans-3-(4-fluoro-2-methoxy-phenoxy)cyclobutanamine varies significantly with structural modifications:
Table 2: Impact of Structural Variations on Cyclobutane Compound Properties
Modification Site | Analog Structure | Key Property Changes |
---|---|---|
Aromatic Substitution | 2-Fluoro-4-methoxy (CAS: 1630907-23-1) | ↓ Solubility; ↑ Lipophilicity (clogP +0.3) |
Cyclobutane Substituent | 3-Methoxy (CAS: 1408074-49-6) | ↓ MW (137.61 g/mol); ↑ Metabolic clearance |
Stereochemistry | cis-3-(4-Fluoro-2-methoxyphenoxy) | ↓ Kinase binding affinity (>10x IC₅₀ increase) |
Source: Synthonix [1] [3]; CymitQuimica [6]; Patents [7] [8]
Synthetic accessibility also varies: The 3-methoxy analog (CAS: 1408074-49-6) costs ~3x less than the title compound, reflecting fewer synthesis steps and higher yields [6]. However, kinase inhibition data confirms that the 4-fluoro-2-methoxy-phenoxy moiety provides optimal target engagement, justifying its development despite synthetic complexity [7]. Advanced routes using enantioselective [2+2] cycloadditions or rhodium-catalyzed hydrogenations now enable multi-gram production of chiral trans-cyclobutanamines, addressing earlier supply limitations [8].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0